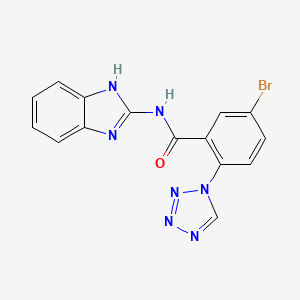
C15H10BrN7O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C15H10BrN7O is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of bromine, nitrogen, and oxygen atoms, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C15H10BrN7O typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by a series of nucleophilic substitutions and cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
C15H10BrN7O: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
C15H10BrN7O: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism by which C15H10BrN7O exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to C15H10BrN7O include:
C15H10ClN7O: A chlorinated analog with similar reactivity but different physical properties.
C15H10IN7O: An iodinated analog with enhanced reactivity due to the presence of iodine.
C15H10FN7O: A fluorinated analog with unique electronic properties.
Uniqueness
This compound: stands out due to the presence of bromine, which imparts distinct reactivity and functional characteristics
Propiedades
Fórmula molecular |
C15H10BrN7O |
|---|---|
Peso molecular |
384.19 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-yl)-5-bromo-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H10BrN7O/c16-9-5-6-13(23-8-17-21-22-23)10(7-9)14(24)20-15-18-11-3-1-2-4-12(11)19-15/h1-8H,(H2,18,19,20,24) |
Clave InChI |
NQCPSNHJYJUBFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
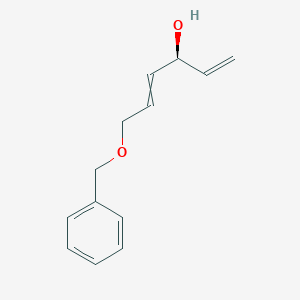
![6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one](/img/structure/B12634893.png)
![3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12634894.png)
![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)
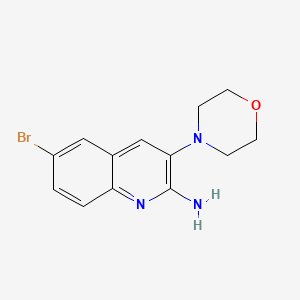
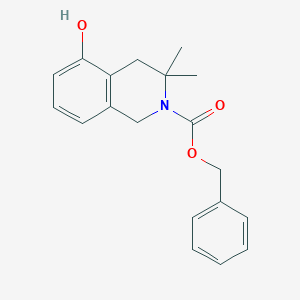
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
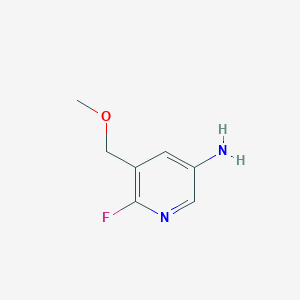
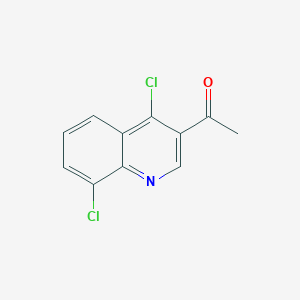
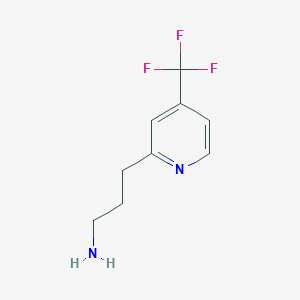

![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
